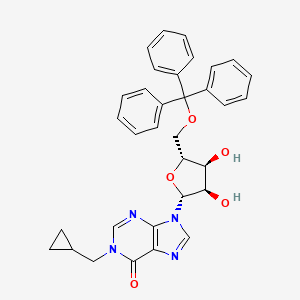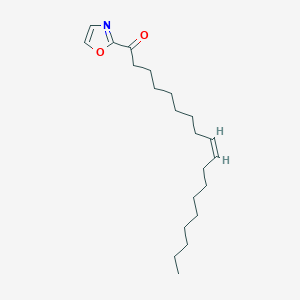
N'-benzhydrylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Benzhydrylethanimidamide is an organic compound characterized by the presence of an ethanimidamide group attached to a benzhydryl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N’-Benzhydrylethanimidamide can be synthesized through several methods. One common approach involves the reaction of benzhydrylamine with ethyl isocyanate under controlled conditions. The reaction typically proceeds as follows:
Reaction of Benzhydrylamine with Ethyl Isocyanate:
Industrial Production Methods: In an industrial setting, the synthesis of N’-benzhydrylethanimidamide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N’-Benzhydrylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidamide group to an amine.
Substitution: The ethanimidamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the imidamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Amines.
Substitution: Substituted ethanimidamides.
Aplicaciones Científicas De Investigación
N’-Benzhydrylethanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which N’-benzhydrylethanimidamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the specific application and the molecular structure of the target.
Comparación Con Compuestos Similares
N-Benzylideneethanimidamide: Similar structure but with a benzylidene group instead of a benzhydryl group.
N-Phenylethanimidamide: Contains a phenyl group instead of a benzhydryl group.
Comparison:
Uniqueness: N’-Benzhydrylethanimidamide is unique due to the presence of the benzhydryl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with other molecules.
Reactivity: Compared to N-benzylideneethanimidamide and N-phenylethanimidamide, N’-benzhydrylethanimidamide may exhibit different reactivity patterns due to the bulkier benzhydryl group, affecting its suitability for specific synthetic applications.
Propiedades
Fórmula molecular |
C15H16N2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N'-benzhydrylethanimidamide |
InChI |
InChI=1S/C15H16N2/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,16,17) |
Clave InChI |
YDCJSNAYJJSKMS-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B10839625.png)









